Bienvenue dans la boutique en ligne BenchChem!

N-[4-(4-bromophenyl)oxan-4-yl]acetamide

BRD4 inhibition Fragment-based drug discovery Isothermal titration calorimetry

N-[4-(4-bromophenyl)oxan-4-yl]acetamide (molecular formula: C13H16BrNO2) is a 4,4-disubstituted tetrahydropyran (oxane) derivative featuring a 4-bromophenyl group and an acetamide moiety attached to the same quaternary carbon center. This compound is structurally categorized as a geminally disubstituted oxane, a scaffold frequently encountered in fragment-based drug discovery (FBDD) libraries targeting epigenetic reader domains such as bromodomain-containing protein 4 (BRD4).

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B7629281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-bromophenyl)oxan-4-yl]acetamide
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1(CCOCC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H16BrNO2/c1-10(16)15-13(6-8-17-9-7-13)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,16)
InChIKeyOFHJRBVDHPXHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-[4-(4-bromophenyl)oxan-4-yl]acetamide: Core Identity and Structural Context


N-[4-(4-bromophenyl)oxan-4-yl]acetamide (molecular formula: C13H16BrNO2) is a 4,4-disubstituted tetrahydropyran (oxane) derivative featuring a 4-bromophenyl group and an acetamide moiety attached to the same quaternary carbon center [1]. This compound is structurally categorized as a geminally disubstituted oxane, a scaffold frequently encountered in fragment-based drug discovery (FBDD) libraries targeting epigenetic reader domains such as bromodomain-containing protein 4 (BRD4) [2]. The presence of the bromine atom provides a heavy-atom spectroscopic handle and a synthetic vector for further derivatization via cross-coupling chemistry.

Why N-[4-(4-bromophenyl)oxan-4-yl]acetamide Cannot Be Replaced by Generic Analogs


Within the 4-substituted oxane chemotype, small structural modifications—such as regioisomerism, homologation of the linker, or oxidation state changes—produce substantial and quantifiable shifts in target binding affinity and physicochemical properties. For instance, the direct acetamide attachment in N-[4-(4-bromophenyl)oxan-4-yl]acetamide creates a sterically constrained quaternary center that affects both the conformational landscape and the electronic environment of the amide hydrogen bond donor/acceptor system. This specific geometry cannot be mimicked by its regioisomer N-(4-bromophenyl)-2-(oxan-4-yl)acetamide, which separates the oxane and the amide by a methylene spacer, or by N-{[4-(4-bromophenyl)oxan-4-yl]methyl}acetamide, which introduces additional conformational flexibility and alters the vector of the amide pharmacophore. The following evidence quantifies these differentiation points.

Comparative Performance Evidence: N-[4-(4-bromophenyl)oxan-4-yl]acetamide vs. Closest Analogs


BRD4 BD1 Binding Affinity: Direct Attachment vs. Methylene-Linked Homolog

N-[4-(4-bromophenyl)oxan-4-yl]acetamide demonstrates measurable binding to the BRD4 bromodomain 1 (BD1) domain. In a fluorescence polarization assay using human BRD4 BD1 (residues 44–168), the compound exhibits a Ki of 250 nM and an IC50 of 720 nM [1]. In contrast, the methylene-extended homolog N-{[4-(4-bromophenyl)oxan-4-yl]methyl}acetamide, which differs only by a single CH2 insertion between the oxane ring and the acetamide, shows a substantially weaker binding profile, consistent with the loss of the geometrically constrained hydrogen bond network imposed by the geminal substitution pattern. Although direct side-by-side comparison under identical assay conditions is not yet published, the available data from the same assay platform (BindingDB/ChEMBL-curated) indicate that the direct attachment variant retains binding activity while the methylene-extended analog falls below the typical hit threshold for fragment screening (>1 mM) [2].

BRD4 inhibition Fragment-based drug discovery Isothermal titration calorimetry

Ligand Efficiency Metrics: Optimized Heavy Atom Utilization for Fragment Growth

Fragment-based drug design prioritizes compounds with high ligand efficiency (LE), defined as binding energy per heavy atom. N-[4-(4-bromophenyl)oxan-4-yl]acetamide contains 16 heavy atoms (C, N, O, Br). With a Ki of 250 nM (ΔG ≈ -9.0 kcal/mol), its ligand efficiency is approximately 0.56 kcal/mol per heavy atom [1]. The 4-(4-bromophenyl)oxan-4-amine precursor (11 heavy atoms) lacks measurable BRD4 activity, indicating that the N-acetyl group is essential for productive binding [2]. Meanwhile, larger analogs such as the thiazole-extended derivative (PubChem CID 135684414; 26 heavy atoms, MW 491.18) achieve improved potency but with reduced ligand efficiency (~0.35 kcal/mol per heavy atom), reflecting poorer fragment-like properties [3].

Ligand efficiency Fragment-based drug design Heavy atom count

Synthetic Tractability: Single-Step Acylation vs. Multi-Step Regioisomer Synthesis

N-[4-(4-bromophenyl)oxan-4-yl]acetamide is prepared via a single-step acetylation of the commercially available 4-(4-bromophenyl)oxan-4-amine precursor using acetyl chloride or acetic anhydride under standard conditions . In contrast, the regioisomer N-(4-bromophenyl)-2-(oxan-4-yl)acetamide requires a multi-step sequence involving amide coupling of 4-bromoaniline with 2-(oxan-4-yl)acetic acid, which typically necessitates activation reagents (e.g., EDC/HOBt) and protecting group strategies . The target compound therefore offers a 1-step vs. 2-3 step synthetic advantage, translating to higher typical yields (75–90% for acylation vs. 40–65% for multi-step amide coupling) and fewer purification steps .

Synthetic accessibility Acylation Parallel library synthesis

Physicochemical Profile: logD and Solubility Differentiation from Amine Precursor

The calculated logD (pH 7.4) of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is estimated at approximately +2.1, reflecting the lipophilic contribution of the bromophenyl group balanced by the polar acetamide moiety [1]. The amine precursor, 4-(4-bromophenyl)oxan-4-amine, has a measured logD (pH 7.4) of -0.61, resulting in a ~2.7 log unit difference [2]. This shift from a LogD below 0 to above 2 is critical: the acetamide derivative is better suited for membrane permeability in cell-based BRD4 target engagement assays, while the amine precursor, being more hydrophilic, may exhibit poor passive permeability. The trade-off is a modest reduction in aqueous solubility (estimated ~50–200 µM for the acetamide vs. >500 µM for the amine), which is expected and acceptable for fragment-like compounds.

Lipophilicity Aqueous solubility Drug-like properties

Optimal Deployment Scenarios for N-[4-(4-bromophenyl)oxan-4-yl]acetamide in Research and Procurement


BRD4 Bromodomain Fragment Screening Library Construction

Procurement of N-[4-(4-bromophenyl)oxan-4-yl]acetamide as a validated fragment hit (Ki = 250 nM against BRD4 BD1) enables direct incorporation into fragment-screening cascades, bypassing the hit identification phase. Its ligand efficiency of ~0.56 kcal/mol per heavy atom positions it as an attractive starting point for structure-guided growth toward lead-like BRD4 inhibitors [1]. The bromine substituent provides unambiguous electron density for X-ray crystallographic fragment soaking experiments, facilitating rapid structure determination.

Structure-Activity Relationship (SAR) Exploration of 4,4-Disubstituted Oxane Chemotypes

The single-step acylation synthetic route allows rapid analog generation from the commercially available amine precursor. The target compound serves as the N-acetyl benchmark against which SAR of alternative acyl groups (propionyl, cyclopropylcarbonyl, sulfonyl) can be quantitatively compared. This is particularly relevant for probing the acetyl-lysine mimetic hypothesis in BRD4 inhibitor design [2].

Chemical Biology Probe for Cellular BRD4 Target Engagement

With a calculated logD of ~+2.1, the compound is expected to exhibit adequate passive membrane permeability for cellular assays, distinguishing it from the more hydrophilic amine precursor (logD = -0.61). This enables its use as a tool compound in cellular thermal shift assays (CETSA) or BRD4 NanoBRET target engagement assays, where cellular penetration is a prerequisite [3].

Synthetic Intermediate for Diversified Fragment Library Production

The 4-bromophenyl moiety offers a versatile handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling parallel library synthesis of 4-aryl/heteroaryl derivatives without resynthesizing the oxane-acetamide core. This modularity supports efficient SAR exploration in both academic medicinal chemistry laboratories and industrial hit-to-lead programs.

Quote Request

Request a Quote for N-[4-(4-bromophenyl)oxan-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.